3-Bromo-4-nitrobiphenyl
Overview
Description
3-Bromo-4-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the third position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrobiphenyl typically involves a multi-step process starting from biphenyl. One common method is the bromination of biphenyl to introduce the bromine atom, followed by nitration to add the nitro group. The bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The nitration step involves the use of a nitrating mixture, typically concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-nitrobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in organic solvents such as tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 3-Bromo-4-aminobiphenyl.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-4-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitrobiphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the nitro group is converted to an amino group. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but with a hydroxyl group instead of a biphenyl core.
4-Bromo-2-nitrotoluene: Contains a methyl group instead of a biphenyl core.
4-Bromo-4’-nitrobiphenyl: Similar structure but with the nitro group at the para position relative to the bromine atom.
Uniqueness: 3-Bromo-4-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
2-bromo-1-nitro-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJDRITYPHJFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299164 | |
Record name | 3-bromo-4-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-82-0 | |
Record name | NSC128589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-4-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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